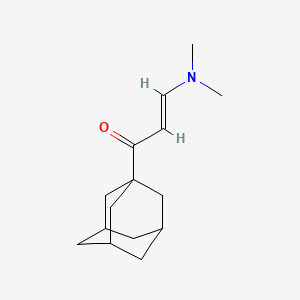
2-溴-4-硝基吡啶-3-醇
描述
2-Bromo-4-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol It is characterized by the presence of a bromine atom at the second position, a nitro group at the fourth position, and a hydroxyl group at the third position on the pyridine ring
科学研究应用
2-Bromo-4-nitropyridin-3-OL has several scientific research applications:
准备方法
The synthesis of 2-Bromo-4-nitropyridin-3-OL typically involves the nitration of 2-bromo-3-hydroxypyridine. . The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
2-Bromo-4-nitropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism by which 2-Bromo-4-nitropyridin-3-OL exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
相似化合物的比较
Similar compounds to 2-Bromo-4-nitropyridin-3-OL include:
2-Bromo-3-nitropyridine: Lacks the hydroxyl group at the third position, which affects its reactivity and applications.
4-Bromo-2-nitropyridine: Has the bromine and nitro groups at different positions, leading to different chemical properties and reactivity.
3-Bromo-4-nitropyridine: Similar structure but with the bromine and nitro groups swapped, resulting in different reactivity patterns.
属性
IUPAC Name |
2-bromo-4-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZHPRIYEQZWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
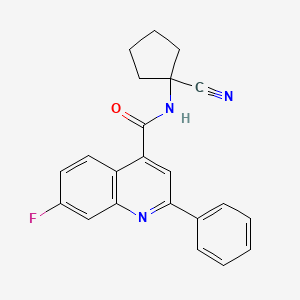
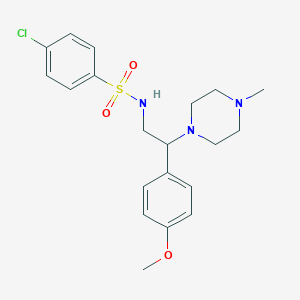
![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)

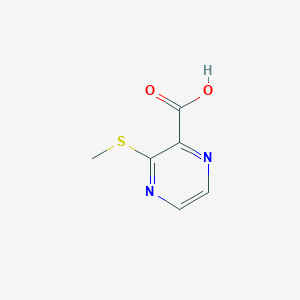
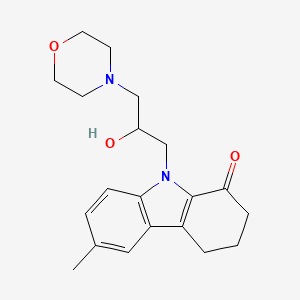
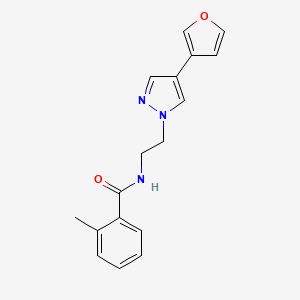
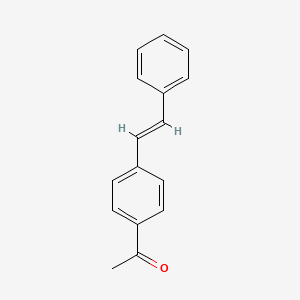
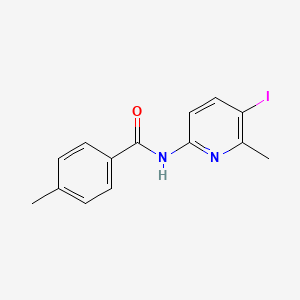
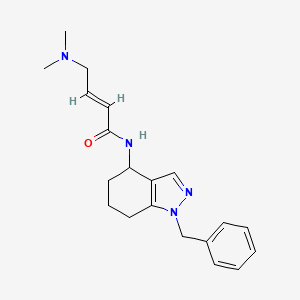
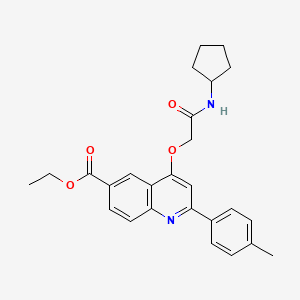
![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)
